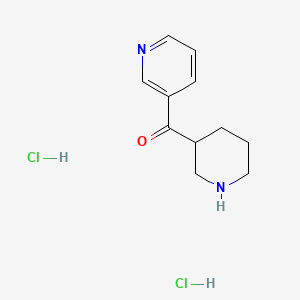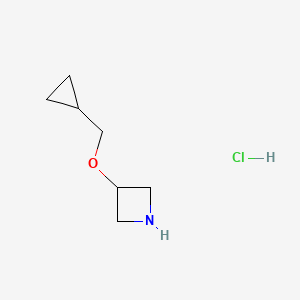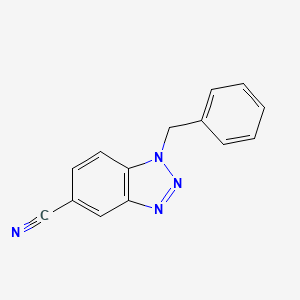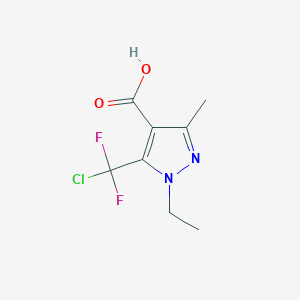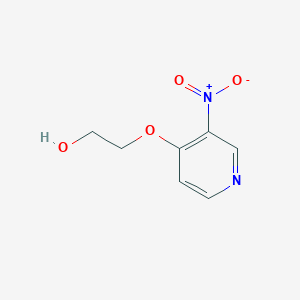
4-(2-Hydroxyethoxy)-3-nitropyridine
Descripción general
Descripción
“2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone” is a photoinitiator that has been tested for use in UV curing formulations on wood, metal, plastic, and paper surfaces . It has lower volatility and odor compared to Irgacure 1173 .
Synthesis Analysis
This compound has been used in the synthesis of fluorine-containing latexes with core–shell structure by UV-initiated microemulsion polymerization .Molecular Structure Analysis
The molecular formula of this compound is C12H16O4 . More detailed structural information can be obtained from databases like ChemSpider .Chemical Reactions Analysis
This compound has been used as a photoinitiator in the synthesis of fluorine-containing polyacrylate latex .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.25 . It is soluble in methanol . More detailed physical and chemical properties can be found in databases like ChemicalBook .Aplicaciones Científicas De Investigación
-
Synthesis Precursor
- Field : Organic Chemistry
- Application : 2-(2-Hydroxyethoxy)phenol has been used as a precursor molecule in the synthesis of various complex chemical structures for scientific research purposes.
- Results : The outcomes would also depend on the specific synthesis, but the use of this compound as a precursor can enable the creation of a wide range of complex chemical structures.
-
Photo-initiator in Polymerization
- Field : Polymer Chemistry
- Application : 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone, a compound similar to 4-(2-Hydroxyethoxy)-3-nitropyridine, can be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles .
- Methods : This involves the copolymerization of acrylamide and chitosan nanoparticles under ultraviolet irradiation .
- Results : The result is the formation of polyacrylamide-grafted chitosan nanoparticles .
-
Incorporation in Hydrogels
- Field : Materials Science
- Application : A compound similar to 4-(2-Hydroxyethoxy)-3-nitropyridine, N-vinylcaprolactam (NVCL), has been used in the formulation of hydrogels .
- Methods : The preparation involves photopolymerization of a mixture containing NVCL, N-isopropylacrylamide (NIPAm), poly(ethylene glycol) dimethacrylate (PEGDMA), and a photoinitiator .
- Results : The resulting hydrogels exhibit enhanced mechanical performance and swelling ability .
-
Human Motion and Temperature Detection
- Field : Sensor Technology
- Application : A fiber sensor with strain and temperature dual response was prepared using a similar compound . This sensor can be used for human motion and temperature detection .
- Methods : The sensor was prepared by wet spinning combined with UV photopolymerization . Carbon nanotubes (CNTs) were introduced into the fiber to provide a conductive pathway for strain sensing, while stearyl acrylate (SA) was introduced to provide a phase transition behavior for temperature sensing .
- Results : The resultant fiber sensor exhibited excellent sensitivity with a gage factor (GF) of 310.3 and wide strain response range (> 400% strain). Moreover, the prepared sensor has satisfactory thermal response (1.744% °C−1) between 10 and 30 °C .
-
Photoinitiator in Polymer Synthesis
- Field : Polymer Chemistry
- Application : 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, a compound similar to 4-(2-Hydroxyethoxy)-3-nitropyridine, can be used as a photoinitiator to synthesize hydrophobic polyurethane sponge through thiol–ene Click reaction .
- Methods : The synthesis involves a thiol–ene Click reaction .
- Results : The result is the formation of a hydrophobic polyurethane sponge .
- Photoinitiator in UV Photopolymerization
- Field : Material Science
- Application : 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, a compound similar to 4-(2-Hydroxyethoxy)-3-nitropyridine, can be used as a photoinitiator in UV photopolymerization . This process is used for the fabrication of various materials, including flexible sensors .
- Methods : The photopolymerization process involves the use of UV light to initiate a chemical reaction . The specific methods and parameters would depend on the particular material being fabricated .
- Results : The use of this compound as a photoinitiator can enable the creation of a wide range of materials with unique properties .
Propiedades
IUPAC Name |
2-(3-nitropyridin-4-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-3-4-13-7-1-2-8-5-6(7)9(11)12/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSWGQCWDQHEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



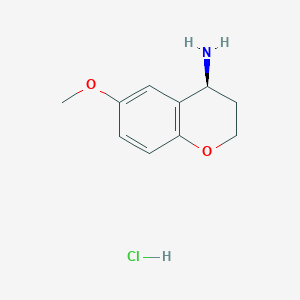
![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)

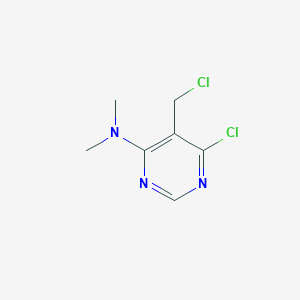

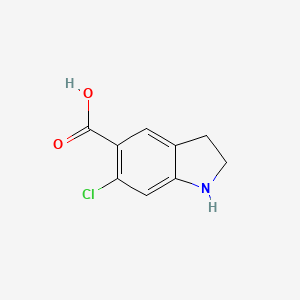
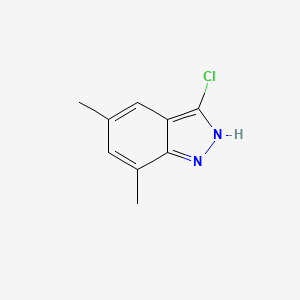
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)

